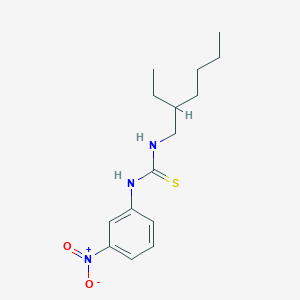![molecular formula C24H21N3O3 B4792634 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4792634.png)
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to study its potential in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. The compound has been found to inhibit the activity of DNA polymerase, which is essential for the replication of the DNA molecule. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide are diverse. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria. In addition, the compound has been found to modulate the activity of certain enzymes and proteins involved in the regulation of cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments are its potent antitumor, antiviral, and antibacterial activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments are its potential toxicity and lack of specificity. The compound may also have off-target effects on other enzymes and proteins.
Orientations Futures
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One direction is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, the compound's potential for drug development and optimization should be explored.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications. It has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to possess potent antitumor, antiviral, and antibacterial activities. It has also been used to study the mechanism of action of various enzymes and proteins.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-8-6-13-21(17(16)2)29-15-22(28)25-20-12-7-11-19(14-20)24-27-26-23(30-24)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQPBJLSCVNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4792560.png)

![N-(2-isopropyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4792594.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4792612.png)

![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4792619.png)
![methyl 2-[(3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4792627.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(ethoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4792633.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4792641.png)
![5-methoxy-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4792645.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)